molecular formula C23H28N2O5 B088767 Boc-Phe-Phe-OH CAS No. 13122-90-2

Boc-Phe-Phe-OH

Número de catálogo: B088767
Número CAS: 13122-90-2
Peso molecular: 412.5 g/mol
Clave InChI: NNOBHAOOLCEJBL-OALUTQOASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-Phe-Phe-OH is a dipeptide consisting of two phenylalanine residues, with a tert-butyloxycarbonyl (Boc) group protecting the N-terminus. This modification significantly alters its self-assembly behavior compared to unprotected analogs. Key properties include:

  • Solvent-Dependent Morphology: Forms tubular structures in aqueous media (e.g., water) and spherical assemblies in ethanol .
  • Mechanical Strength: Exhibits a Young’s modulus of up to 275 GPa in nanosphere form, making it one of the stiffest organic materials .
  • Applications: Used in drug delivery systems, biosensors, and composite materials due to its tunable nanostructures and high stability .

Métodos De Preparación

Protection of the Amino Group

The synthesis of Boc-Phe-Phe-OH begins with the protection of the primary amino group of L-phenylalanine. The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. This step ensures the amino terminus remains inert during subsequent reactions .

Key Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: 0–25°C (room temperature).

  • Reaction Time: 2–4 hours.

  • Yield: >90% .

The Boc-protected phenylalanine (Boc-Phe-OH) is isolated via extraction with ethyl acetate (EtOAc) and washed with citric acid to neutralize residual base .

Peptide Bond Formation via Coupling Reactions

The coupling of Boc-Phe-OH with a second phenylalanine residue (H-Phe-OH or H-Phe-OMe) is critical. Carbodiimide-based reagents, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), are employed alongside activating agents like 1-hydroxybenzotriazole (HOBt) to minimize racemization .

Stepwise Coupling Procedure

  • Activation: Boc-Phe-OH (1 mmol) is dissolved in DCM or dimethylformamide (DMF), followed by addition of DCC (1.2 mmol) and HOBt (1.1 mmol). The mixture is stirred at 0°C for 30 minutes to form the active ester .

  • Coupling: H-Phe-OMe (1 mmol) is added, and the reaction proceeds at 0°C for 1 hour, then at room temperature for 12–24 hours .

  • Workup: The dicyclohexylurea (DCU) byproduct is filtered, and the product (Boc-Phe-Phe-OMe) is extracted with EtOAc, washed with brine, and dried over Na₂SO₄ .

Representative Data:

Coupling AgentSolventTime (h)Yield (%)
DCC/HOBtDCM2468
DIC/HOBtDMF1275

Source: Adapted from

Saponification of the Methyl Ester

The methyl ester (Boc-Phe-Phe-OMe) is hydrolyzed to the free carboxylic acid (this compound) using alkaline conditions. A mixture of methanol and aqueous NaOH (2 M) is stirred for 10–12 hours at room temperature . Post-reaction, methanol is evaporated, and the residue is acidified to pH 2 with citric acid, inducing precipitation of the product .

Optimization Insights:

  • Base Concentration: 2 M NaOH ensures complete saponification without peptide degradation .

  • Isolation Yield: 85–90% after recrystallization from EtOAc/hexane .

Final Deprotection and Purification

While the Boc group is typically retained for further peptide elongation, its removal (if required) involves trifluoroacetic acid (TFA) in DCM (1:1 v/v) with triethylsilane (TES) as a scavenger . The reaction is monitored via thin-layer chromatography (TLC), and the product is purified via recrystallization or column chromatography .

Critical Parameters:

  • Deprotection Time: 1–2 hours.

  • Purification Method: Recrystallization (CH₂Cl₂/Et₂O) yields >95% purity .

Racemization Mitigation Strategies

Racemization during coupling is minimized using:

  • Low Temperatures: 0°C during activation and coupling .

  • HOBt Additive: Reduces epimerization by forming an active ester intermediate .

  • Polar Aprotic Solvents: DMF enhances reactivity while suppressing side reactions .

Industrial-Scale Production

Automated solid-phase peptide synthesizers (SPPS) enable large-scale production of this compound. Resins functionalized with hydroxymethylphenoxy (HMP) groups are used, with coupling efficiencies exceeding 99% per cycle. However, solution-phase methods remain prevalent for laboratory-scale synthesis due to lower costs .

Analytical Characterization

Quality Control Metrics:

  • HPLC Purity: >98% (C18 column, acetonitrile/water gradient) .

  • Melting Point: 88–89°C (consistent with this compound) .

  • Spectroscopic Data:

    • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O ester) .

    • ¹H NMR (DMSO-d₆): δ 7.2–7.3 (m, 10H, aromatic), 4.5–4.7 (m, 2H, α-CH), 1.4 (s, 9H, Boc) .

Challenges and Troubleshooting

IssueCauseSolution
Low Coupling YieldIncomplete activationExtend activation time
RacemizationHigh pH or temperatureUse HOBt and cool to 0°C
Poor SolubilityZwitterionic form at neutral pHAdjust pH to <3 or >10

Análisis De Reacciones Químicas

Deprotection Reactions

The Boc (tert-butoxycarbonyl) group serves as a temporary protective moiety for the N-terminal amine, enabling selective deprotection under acidic conditions.

Key Reaction Conditions and Products

Reagent SystemSolventTemperatureTimeProductYieldSource
Trifluoroacetic acid (TFA)Dichloromethane20–25°C1–2 hFree Phe-Phe-OH dipeptide>95%

Mechanism : The Boc group is cleaved via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butyl cation. This reaction preserves the peptide backbone integrity .

Coupling Reactions

Boc-Phe-Phe-OH participates in amide bond formation to elongate peptide chains, leveraging carbodiimide-based activators.

Common Coupling Reagents and Efficiency

ReagentActivatorSolventReaction TimeProductYieldSource
DCC (Dicyclohexylcarbodiimide)HOBtDMF4–6 hBoc-Phe-Phe-Xaa-OH*85–90%
DIC (Diisopropylcarbodiimide)Oxyma PureDMF/Water2–3 hBoc-Phe-Phe-Gly-OH91%

*Xaa = amino acid residue. Microwave-assisted coupling in aqueous environments enhances reaction rates and reduces racemization .

Self-Assembly and Structural Transformations

This compound exhibits solvent-dependent self-assembly, forming distinct nanostructures:

Solvent-Driven Morphological Outcomes

Solvent SystemConcentrationStructure FormedDiameterSecondary Structure (FT-IR)Source
Aqueous (50% ethanol)5 mg/mLSpherical aggregates1–4 µmα-helix (1,657 cm⁻¹)
Ethanol2 mg/mLFibrillar assemblies300–800 nmβ-sheet (1,613 cm⁻¹)

Co-Assembly Behavior : Blending this compound with NH₂-Phe-Phe-OH yields hybrid "molecular necklaces" (spherical microlenses connected by nanofibers), confirmed via SEM and AFM .

Stability and Side Reactions

  • Racemization Risk : Prolonged exposure to basic conditions during coupling may induce epimerization at the α-carbon .

  • Solvent Sensitivity : Aggregation in polar aprotic solvents (e.g., DMF) can hinder reaction progress, necessitating optimized concentrations .

Aplicaciones Científicas De Investigación

Key Applications

  • Peptide Synthesis
    • Role : Boc-Phe-Phe-OH serves as a crucial building block in the synthesis of peptides. It is particularly effective in solid-phase peptide synthesis, allowing for the efficient creation of complex peptide structures.
    • Impact : The compound enhances the stability and solubility of synthesized peptides, facilitating various biochemical studies and therapeutic developments .
  • Drug Development
    • Role : This compound is utilized in the development of peptide-based drugs. Its structural properties enable targeted therapies that often result in fewer side effects compared to traditional small-molecule drugs.
    • Case Study : Research indicates that this compound can be incorporated into drug delivery systems, enhancing the efficacy of therapeutic agents against diseases such as cancer and neurodegenerative disorders .
  • Bioconjugation
    • Role : this compound is employed in bioconjugation processes, which involve attaching biomolecules to drugs or imaging agents. This enhances the specificity and effectiveness of these compounds in therapeutic applications.
    • Application : Studies have shown that bioconjugates formed with this compound exhibit improved pharmacokinetic properties, making them suitable for targeted drug delivery systems .
  • Research in Neuroscience
    • Role : The compound is used in studies related to neuropeptides, aiding researchers in understanding neurological pathways and potential treatments for conditions like Alzheimer's disease.
    • Findings : Investigations have demonstrated that peptides synthesized using this compound can interact with neurotransmitter systems, providing insights into neurodegenerative mechanisms .
  • Cosmetic Formulations
    • Role : In the cosmetic industry, this compound is included in formulations aimed at skin rejuvenation. Its properties enhance skin penetration and the effectiveness of active ingredients.
    • Impact : Products incorporating this compound have shown improved bioavailability of active ingredients, leading to better results in skin care applications .

This compound exhibits notable biological activity through its interaction with formyl peptide receptors (FPRs). This interaction plays a critical role in inhibiting angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling pathways. Specifically:

  • Inhibition of Angiogenic Factors : The compound has been shown to inhibit heparin-binding VEGF-A 165, disrupting its binding to the tyrosine kinase receptor VEGFR2. This leads to a decrease in angiogenesis-related signaling pathways .
  • Enzyme Interaction : Research indicates that this compound interacts with serine proteases like trypsin, influencing various cellular functions related to protein activity and stability .

Case Studies

  • A study demonstrated that epirubicin-loaded Boc-Phe-Phe dipeptides significantly reduced cell viability and oxidative stress in cancer models, highlighting their potential as drug delivery vehicles .
  • Another investigation focused on the self-assembly properties of this compound, revealing that it forms spherical nanoparticles that can be utilized in biomedical applications such as drug delivery systems .

Comparación Con Compuestos Similares

H-Phe-Phe-OH (Diphenylalanine, FF)

Structural Differences : Lacks the Boc group, leaving the N-terminus charged (-NH₃⁺).
Self-Assembly :

  • Forms nanotubes in aqueous solutions via β-sheet interactions and π-π stacking .
  • Co-assembly with Boc-Phe-Phe-OH produces "molecular necklaces" (spherical assemblies connected by elongated fibers) in 50% ethanol, with reduced rigidity (Young’s modulus ~50% lower than pure FF) . Mechanical Properties:
  • Enhances epoxy composites (70% increase in shear strength) but lacks the ultra-high stiffness of this compound . Applications: Primarily used in nanotechnology (nanotube arrays) and composite fillers .
Property This compound H-Phe-Phe-OH
Morphology (Water) Tubes Tubes
Morphology (Ethanol) Spheres Irregular aggregates
Young’s Modulus 275 GPa (spheres) ~20 GPa (nanotubes)
Key Interaction Weaker H-bonding, π-π stacking Strong H-bonding, π-π stacking
Applications Drug delivery, biosensors Nanotube arrays, composites

Fmoc-Phe-Phe-OH

Structural Differences : Contains a fluorenylmethyloxycarbonyl (Fmoc) group, enhancing hydrophobicity and π-π interactions.
Self-Assembly :

  • Forms rigid hydrogels (e.g., with hydroxyapatite) for bone tissue engineering .
  • Unlike this compound, Fmoc-Phe-Phe-OH maintains structural integrity in multicomponent systems due to stronger aromatic stacking .
    Applications : Tissue engineering scaffolds, 3D printing .

Amoc-Leu-Phe-OH

Structural Differences : Uses an azobenzene-modified carbamate (Amoc) group and leucine-phenylalanine sequence.
Self-Assembly :

  • Forms antimicrobial hydrogels with light-responsive properties, unlike this compound .
    Applications : Wound healing, antibacterial coatings .

β-Phe Homologues (Boc-β³(R)Phe-β³(R)Phe-OH)

Structural Differences : Incorporates β³-homo-phenylalanine residues, adding methylene groups to the backbone.
Self-Assembly :

  • Forms stable nanofibers in 50% ethanol/water, driven by π-π interactions rather than H-bonding .
  • Unlike this compound, these homologues are pH-sensitive, disassembling under acidic conditions .
    Applications : pH-responsive drug delivery .

Boc-Phe-Phe-OMe

Structural Differences : Methyl ester at the C-terminus instead of a free carboxylic acid.
Self-Assembly :

  • Forms vesicle-like structures rather than tubes or spheres, highlighting the role of terminal charges .
    Applications : Model systems for studying charge effects in self-assembly .

Key Research Findings

Mechanical and Structural Insights

  • This compound vs. H-Phe-Phe-OH : The Boc group disrupts hydrogen bonding, reducing rigidity but enabling solvent-driven morphological switching .
  • Co-Assembly Dynamics: Mixing this compound with H-Phe-Phe-OH creates hybrid nanostructures (e.g., "necklaces") with intermediate mechanical properties .

Actividad Biológica

Boc-Phe-Phe-OH, a protected dipeptide consisting of two phenylalanine residues, has garnered significant attention in the field of biomaterials and nanotechnology due to its unique self-assembly properties and potential biological applications. This article explores the biological activity of this compound, focusing on its synthesis, self-assembly behavior, and implications in biomedical research.

Synthesis of this compound

This compound is synthesized through conventional peptide coupling methods, typically involving the reaction of Boc-protected phenylalanine (Boc-Phe-OH) with another phenylalanine derivative, often methyl ester protected (H-Phe-OMe), using coupling agents such as DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the peptide bond . The Boc group serves as a protective group for the amino terminus, while the C-terminal may be modified to enhance solubility or biological activity.

Self-Assembly Properties

One of the most intriguing aspects of this compound is its ability to self-assemble into various nanostructures. The self-assembly behavior is influenced by several factors, including solvent conditions and concentration. Research indicates that this compound can form fibrillar structures in aqueous solutions and spherical aggregates in organic solvents . This versatility is attributed to the hydrophobic interactions and hydrogen bonding capabilities inherent in the phenylalanine residues.

Table 1: Self-Assembly Morphologies of this compound

Solvent TypeAssembly TypeCharacteristics
Aqueous SolutionsFibrillar StructuresLong, thread-like formations; potential for scaffolding applications
Organic SolventsSpherical AggregatesCompact structures; useful for drug delivery systems

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly regarding its interactions with cellular systems. Studies have shown that this dipeptide exhibits antioxidant properties , which can protect cells from oxidative stress . Additionally, its self-assembled structures have been investigated for their potential roles in drug delivery and tissue engineering , where the ability to form stable nanostructures can enhance therapeutic efficacy.

Case Study: Antioxidant Activity

A specific study investigated the antioxidant potential of this compound in comparison with other peptides. The results indicated that this compound effectively scavenged free radicals, demonstrating a significant reduction in lipid peroxidation levels in cellular models. This suggests that this compound could be beneficial in formulations aimed at combating oxidative damage in tissues .

Implications for Alzheimer's Disease Research

Research has also highlighted the relevance of this compound in understanding amyloid fibril formation associated with Alzheimer's disease. The dipeptide's propensity to form fibrils similar to those observed in amyloid plaques raises questions about its role in neurodegenerative diseases. Studies suggest that modifying the sequence or structure of peptides like Boc-Phe-Phe could lead to insights into preventing or mitigating amyloid aggregation .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Boc-Phe-Phe-OH to ensure high purity and yield?

  • Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

  • Deprotection : Use 20% piperidine in DMF to remove the Fmoc group.
  • Coupling : Activate the carboxyl group with HBTU/HOBt and DIPEA in DMF for 1–2 hours.
  • Cleavage : Treat with TFA/water/TIS (95:2.5:2.5) to remove the Boc group and release the peptide from the resin.
  • Purification : Employ reverse-phase HPLC with a C18 column and a water-acetonitrile gradient (0.1% TFA). Validate purity (>98%) via analytical HPLC and mass spectrometry .

Q. How should researchers characterize the structural identity of this compound using spectroscopic methods?

  • Methodological Answer : Combine multiple techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra in DMSO-d6 or CDCl3. Peaks for tert-butyl (δ ~1.3 ppm) and aromatic protons (δ ~7.2–7.4 ppm) confirm Boc and Phe residues.
  • Mass Spectrometry : ESI-MS or MALDI-TOF should match the theoretical molecular weight (e.g., 354.4 g/mol for this compound).
  • IR Spectroscopy : Verify the presence of carbonyl (C=O, ~1700 cm1^{-1}) and amide (~1650 cm1^{-1}) groups. Cross-reference with published spectra to resolve ambiguities .

Advanced Research Questions

Q. How can contradictory spectral data during this compound characterization be resolved?

  • Methodological Answer : Contradictions (e.g., unexpected splitting in NMR) may arise from:

  • Impurities : Re-purify using preparative HPLC and re-analyze.
  • Solvent Effects : Compare spectra in multiple solvents (e.g., DMSO vs. CDCl3).
  • Tautomerism or Conformational Changes : Perform variable-temperature NMR to assess dynamic behavior.
  • Database Cross-Check : Use platforms like SciFinder or PubChem to validate against known spectra .

Q. What considerations are critical when designing experiments to study this compound's role in peptide aggregation (e.g., amyloid formation)?

  • Methodological Answer :

  • Variables : Optimize pH (e.g., 7.4 for physiological conditions), concentration (µM–mM range), and temperature (25–37°C).
  • Controls : Include scrambled-sequence peptides or Phe-Phe analogs without Boc protection.
  • Assays : Use Thioflavin T fluorescence for fibril detection and TEM/AFM for morphological analysis.
  • Statistical Rigor : Replicate experiments ≥3 times and apply ANOVA for significance testing .

Q. What are the best practices for documenting this compound synthesis to ensure reproducibility?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Experimental Section : Specify reagents (purity, suppliers), reaction times/temperatures, and purification gradients.
  • Supporting Information : Include raw spectral data (NMR, MS) and HPLC chromatograms.
  • Ethical Reporting : Disclose any failed attempts (e.g., low-yield couplings) to aid troubleshooting .

Q. Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in this compound's bioactivity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare experimental conditions (e.g., cell lines, assay protocols) from conflicting studies.
  • Dose-Response Curves : Re-evaluate activity using standardized assays (e.g., IC50_{50}) with internal controls.
  • Computational Modeling : Perform MD simulations to predict conformational impacts on bioactivity .

Q. What statistical frameworks are appropriate for analyzing this compound's physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., pH, solvent polarity).
  • Regression Models : Corrogate solubility/stability data with molecular descriptors (e.g., logP, polar surface area).
  • Software Tools : Leverage tools like COSMO-RS for solubility predictions .

Propiedades

IUPAC Name

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-23(2,3)30-22(29)25-18(14-16-10-6-4-7-11-16)20(26)24-19(21(27)28)15-17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOBHAOOLCEJBL-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13122-90-2
Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13122-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Phe-Phe-OH
Reactant of Route 2
Reactant of Route 2
Boc-Phe-Phe-OH
Reactant of Route 3
Reactant of Route 3
Boc-Phe-Phe-OH
Reactant of Route 4
Reactant of Route 4
Boc-Phe-Phe-OH
Reactant of Route 5
Reactant of Route 5
Boc-Phe-Phe-OH
Reactant of Route 6
Reactant of Route 6
Boc-Phe-Phe-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.